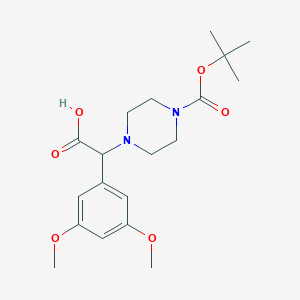

蒽-2-甲醛

描述

Anthracene-2-carbaldehyde, also known as 2-Anthracenecarbaldehyde, is a chemical compound with the molecular formula C15H10O . It has an average mass of 206.239 Da and a Monoisotopic mass of 206.073166 Da .

Synthesis Analysis

Anthracene derivatives have been synthesized using various methods. For instance, the Diels-Alder reaction of 9-anthracenecarboxaldehyde with benzenediazonium-2-carboxylate has been studied . Another method involves the use of CpCo(CO)2 as a catalyst . Additionally, the synthesis of 2,3,6,7-anthracenetetracarbonitrile was achieved by a double intermolecular Wittig reaction of the protected benzenetetracarbaldehyde with a reagent, followed by deprotection and double ring-closing reaction .Molecular Structure Analysis

The molecular structure of Anthracene-2-carbaldehyde consists of a large conjugated system of electrons, which allows the molecule to absorb light and fluoresce . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond .Chemical Reactions Analysis

Anthracene-2-carbaldehyde can undergo various chemical reactions. For example, it can be converted into isothiocyanates and metal complex derivatives . It can also be used in the synthesis of new asymmetrical tridentate Schiff base ligands .Physical And Chemical Properties Analysis

Anthracene-2-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 405.7±14.0 °C at 760 mmHg, and a flash point of 269.2±6.3 °C . It has a molar refractivity of 68.7±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 169.3±3.0 cm3 .科学研究应用

有机发光二极管 (OLED) 和有机场效应晶体管 (OFET)

蒽-2-甲醛及其衍生物在有机电子学领域引起了人们的关注。这些化合物是 OLED 的构建模块,OLED 用于显示器和照明。 它们扩展的 π 共轭体系使其成为高效的蓝光发射体 。此外,蒽衍生物,包括 9,10-二苯基蒽,有助于绿色和荧光 OLED。此外,2,2'-联蒽已被用作 OFET 器件中的有机半导体。

DNA 结合研究

蒽探针在近紫外区域适度吸收并表现出荧光。 这些性质对于使用光谱方法监测配体与 DNA 的结合很有用 。

亚铜络合物和 DNA 裂解

含有蒽部分的亚铜络合物的核酸酶活性的发现导致了对 DNA 裂解的潜在机制的深入研究。 这些研究有助于我们了解 DNA 相互作用和潜在的治疗应用 。

安全和危害

While specific safety and hazard information for Anthracene-2-carbaldehyde is not available, anthracene itself can cause damage to the skin, including burning, itching, and edema, a build-up of fluid in tissues . It can also cause headaches, nausea, loss of appetite, and inflammation or swelling of the stomach and intestines .

未来方向

Anthracene and its derivatives have been extensively studied over the years due to their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .

作用机制

Target of Action

Anthracene-2-carbaldehyde, also known as 2-Anthracenecarbaldehyde , is a derivative of anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings Anthracene derivatives are known to have significant biological activities against l1210 in vitro tumor cells . The planar, linear, three-ring system of the anthracene nucleus has potential for overlapping with the DNA base pairs .

Mode of Action

Anthracene derivatives are known to interact with dna base pairs . This interaction can lead to changes in the DNA structure, potentially affecting the function of the cells.

Biochemical Pathways

Anthracene and its derivatives, including Anthracene-2-carbaldehyde, are involved in various biochemical pathways. For instance, anthracene is known to be biodegraded by both Gram-negative and Gram-positive bacteria . The metabolites resulting from anthracene biodegradation suggest that more than one biodegradation pathway is followed .

Pharmacokinetics

Anthracene derivatives are known for their high thermal stability , which could potentially influence their bioavailability and pharmacokinetic properties.

Result of Action

Anthracene derivatives are known to exhibit fluorescence properties , which can be used to monitor ligand binding to DNA by spectroscopic methods .

Action Environment

The action, efficacy, and stability of Anthracene-2-carbaldehyde can be influenced by various environmental factors. For instance, the terminal substitutions on the anthracene nucleus can affect the compound’s optical properties . Furthermore, the degree of conjugation can influence the HOMO-LUMO energy gaps , potentially affecting the compound’s reactivity and stability.

属性

IUPAC Name |

anthracene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEMRXSTATUWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364839 | |

| Record name | 2-anthracenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2143-81-9 | |

| Record name | 2-anthracenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)

![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)

![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)